
Chlorocitalopram, Hydrobromide
説明
Synthesis Analysis
The synthesis of compounds similar to Chlorocitalopram Hydrobromide often involves specific reactions that enable the introduction of halogen atoms into organic frameworks. For instance, the synthesis of 5,6-dihydro-4H-1,3-oxazine hydrobromides through the nucleophilic autocyclo-O-alkylation of N-(3-bromopropyl)amides under neutral conditions is a relevant example. This process highlights the strategies employed to incorporate bromine atoms into organic molecules, potentially applicable to the synthesis of Chlorocitalopram Hydrobromide (Reddy & Prabhakaran, 2011).
Molecular Structure Analysis
Understanding the molecular structure of compounds like Chlorocitalopram Hydrobromide is crucial for predicting their behavior and interactions. Studies on compounds such as L-tryptophan hydrochloride and hydrobromide provide insights into how halogen atoms affect molecular structure. These compounds crystallize in specific space groups, with detailed cell dimensions reported, offering a glimpse into the structural configurations that Chlorocitalopram Hydrobromide might exhibit (Takigawa et al., 1966).
Chemical Reactions and Properties
Chlorocitalopram Hydrobromide's chemical reactivity can be inferred from studies on related halogenated compounds. The selective reaction of 1-p-chlorophenyl-4,4-dimethyl-5-diethylamino-1-penten-3-one hydrobromide with thiols, showing specificity towards protein and small molecular weight thiols, sheds light on the types of chemical interactions that Chlorocitalopram Hydrobromide might undergo (Mutus et al., 1989).
Physical Properties Analysis
The physical properties of halogenated compounds provide valuable information for understanding Chlorocitalopram Hydrobromide. The crystal and molecular structure analyses of compounds like γ-guanidinobutyric acid hydrochloride and hydrobromide reveal their crystallization behavior and structural details, which are essential for predicting the solubility, melting point, and other physical properties of Chlorocitalopram Hydrobromide (Maeda et al., 1972).
Chemical Properties Analysis
The chemical properties of Chlorocitalopram Hydrobromide can be anticipated by examining the behavior of similar compounds. For example, the reactivity of pyridinium hydrobromide perbromide as a catalyst in the aziridination of olefins using Chloramine-T illustrates the potential catalytic applications and reactivity patterns that Chlorocitalopram Hydrobromide might exhibit, highlighting its utility in synthetic chemistry (Ali et al., 1999).
科学的研究の応用
Sleep Patterns and Neurological Effects :
- A study by Sagalés, Erill, and Domino (1969) explored the effects of drugs including scopolamine hydrobromide on sleep patterns. They found that scopolamine hydrobromide significantly retarded the onset of stage REM sleep and decreased the total amount of REM sleep (Sagalés, Erill, & Domino, 1969).
Potential in Treating COVID-19 :
- Chloroquine and hydroxychloroquine, which share some chemical similarities with Chlorocitalopram Hydrobromide, have been investigated for their potential in treating COVID-19. Studies have explored their effectiveness and mechanisms in combating the virus, although the results and methodologies have been varied (Touret & de Lamballerie, 2020); (Gautret et al., 2020).
Anti-Allergic and Antihistaminic Properties :
- Research on hydrobromide compounds, similar in structure to Chlorocitalopram Hydrobromide, has shown significant anti-allergic and antihistaminic properties. These findings suggest the potential for developing effective anti-allergic medicines using these compounds (Koshova et al., 2016).
Ototoxicity and Auditory System Effects :
- Studies have also investigated the ototoxic effects of chloroquine and hydroxychloroquine, finding that these drugs can cause cochlear damage and affect the peripheral auditory system. This highlights a potential area of concern for drugs with similar properties (Fernandes et al., 2022).
Antimalarial Drugs in Oncology :
- Chloroquine and hydroxychloroquine, related to Chlorocitalopram Hydrobromide, have been examined for their potential use in oncology. These drugs have been found to sensitize tumor cells to various drugs, enhancing therapeutic activity, and affecting cancer cells and the tumor microenvironment (Verbaanderd et al., 2017).
将来の方向性
Citalopram, a compound closely related to Chlorocitalopram Hydrobromide, is primarily used for treating depression in adults . It has also been used off-label to treat various diseases, including but not limited to sexual dysfunction, ethanol abuse, psychiatric conditions such as obsessive-compulsive disorder (OCD), Social anxiety disorder, and panic disorder, and diabetic neuropathy . Future research may explore additional uses and potential improvements in the synthesis and application of Chlorocitalopram Hydrobromide.
特性
IUPAC Name |
1-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O.BrH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXZASLAWCVOQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)Cl.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80494822 | |
| Record name | 1-(4-Chlorophenyl)-1-[3-(dimethylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80494822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorocitalopram, Hydrobromide | |
CAS RN |
64169-58-0 | |
| Record name | 5-Isobenzofurancarbonitrile, 1-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-1,3-dihydro-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64169-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)-1-[3-(dimethylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80494822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



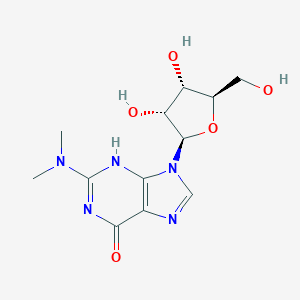
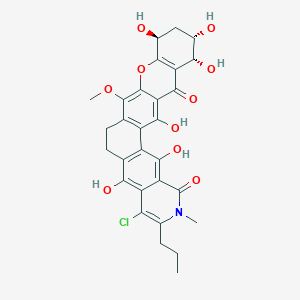
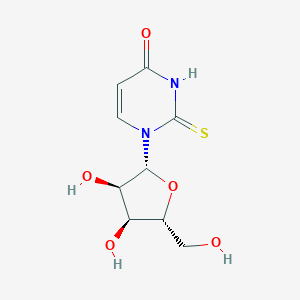
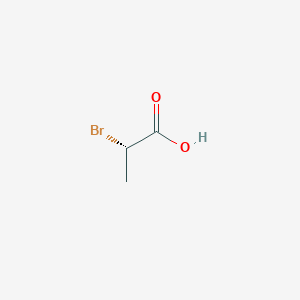
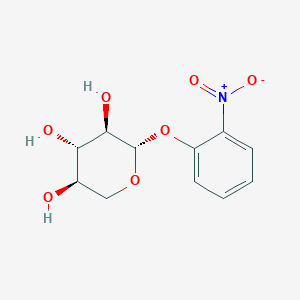
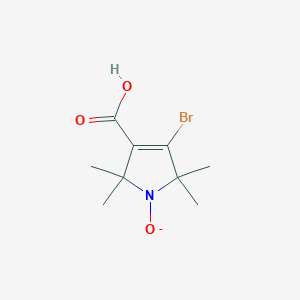
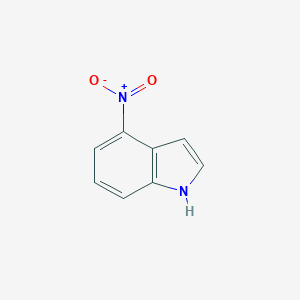
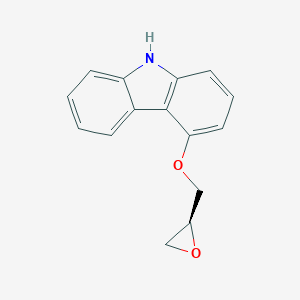
![(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate](/img/structure/B16744.png)
![2-[1-(2-Naphthyl)ethyl]benzoic acid](/img/structure/B16750.png)
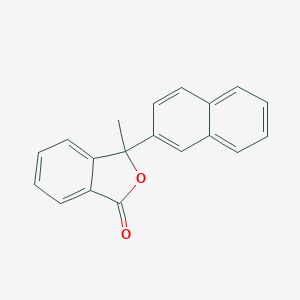
![N-{4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl}hydrazinecarboxamide](/img/structure/B16756.png)
![Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate](/img/structure/B16757.png)
